molecular formula C13H11BrN2S B7788264 4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide

4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide

Cat. No.: B7788264
M. Wt: 307.21 g/mol
InChI Key: CCGAWSBUYAXXNK-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of a naphthyl group attached to the thiazole ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide typically involves the condensation of 2-naphthylamine with thioamide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the thiazole ring. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitrated, halogenated, and sulfonated derivatives of the naphthyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and anticancer properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as inducing apoptosis in cancer cells.

    Medicine: Due to its biological activities, 4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Comparison with Similar Compounds

4-(2-Naphthyl)-thiazol-2-ylamine hydrobromide can be compared with other thiazole derivatives to highlight its uniqueness:

    2-(2-Naphthyl)-thiazole: Similar to this compound, this compound also contains a naphthyl group attached to the thiazole ring. the position of the naphthyl group differs, leading to variations in chemical and biological properties.

    4-Phenyl-thiazol-2-ylamine: This compound has a phenyl group instead of a naphthyl group. The presence of the phenyl group imparts different electronic and steric effects, resulting in distinct reactivity and biological activities.

    4-(2-Pyridyl)-thiazol-2-ylamine: The pyridyl group in this compound introduces nitrogen heteroatoms, which can participate in hydrogen bonding and coordination with metal ions, leading to unique chemical properties.

Properties

IUPAC Name

4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S.BrH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGAWSBUYAXXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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